molecular formula C17H17N5O2 B11628881 N-ethyl-6-imino-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide CAS No. 371235-40-4

N-ethyl-6-imino-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B11628881
CAS No.: 371235-40-4
M. Wt: 323.35 g/mol
InChI Key: RDYNRMHUKMIMPZ-UHFFFAOYSA-N
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Description

N-ethyl-6-imino-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide (hereafter referred to as Compound X) is a structurally complex tricyclic molecule featuring a 14-membered macrocyclic core with three nitrogen donor atoms, an ethyl substituent, a prop-2-enyl (allyl) group, and a carboxamide moiety. The tricyclic framework may confer pre-organized binding sites, enhancing thermodynamic stability and kinetic inertness compared to simpler macrocycles.

Properties

CAS No.

371235-40-4

Molecular Formula

C17H17N5O2

Molecular Weight

323.35 g/mol

IUPAC Name

N-ethyl-6-imino-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C17H17N5O2/c1-3-8-22-14(18)11(16(23)19-4-2)10-12-15(22)20-13-7-5-6-9-21(13)17(12)24/h3,5-7,9-10,18H,1,4,8H2,2H3,(H,19,23)

InChI Key

RDYNRMHUKMIMPZ-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=N)CC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-6-imino-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the tricyclic core: This can be achieved through a series of cyclization reactions involving appropriate starting materials such as substituted anilines and alkenes.

    Introduction of the imino and oxo groups: These functional groups can be introduced through oxidation and imination reactions using reagents like hydrogen peroxide and amines.

    Alkylation and acylation: The ethyl and prop-2-enyl groups can be introduced through alkylation and acylation reactions using alkyl halides and acyl chlorides under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the development of catalytic processes to reduce the need for stoichiometric reagents.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-6-imino-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or to reduce double bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and nucleophiles such as amines and alcohols are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

N-ethyl-6-imino-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[840

    Medicinal Chemistry: The compound’s unique structure and potential biological activity make it a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Organic Synthesis: Its reactivity can be harnessed in the synthesis of complex organic molecules, serving as a building block or intermediate.

    Materials Science: The compound’s structural properties may be useful in the development of new materials with specific electronic or mechanical properties.

Mechanism of Action

The mechanism of action of N-ethyl-6-imino-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Key Observations :

  • Chelation Efficiency: Compound X’s tricyclic structure may offer superior kinetic inertness compared to DOTA and TETA, reducing transmetallation risks in vivo . renal clearance in DOTA conjugates).
  • Metal Selectivity: The absence of carboxylate groups in Compound X (unlike DOTA/NOTA/TETA) suggests a distinct metal-binding mechanism, relying on imino and carboxamide donors. This may limit compatibility with larger lanthanides (e.g., Gd³⁺) but favor smaller ions like Cu²⁺.
  • Synthetic Complexity: The tricyclic core likely requires multi-step synthesis, posing challenges for scalability compared to NOTA or TETA.

Biological Activity

N-ethyl-6-imino-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique tricyclic structure and is associated with various biological effects which are crucial for therapeutic applications.

Chemical Structure and Properties

The compound's IUPAC name reflects its intricate structure, which includes multiple functional groups that contribute to its biological activity. Below is a summary of its key chemical properties:

PropertyValue
Molecular FormulaC20H17N5O2
Molecular Weight365.37 g/mol
IUPAC NameN-ethyl-6-imino-2-oxo...
InChI Key[InChI Key Here]

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Research indicates that it may modulate enzyme activities or bind to receptors that are pivotal in various biochemical pathways. The precise mechanisms remain an area of active investigation.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of N-ethyl-6-imino-2-oxo... In vitro assays have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, suggesting its utility as a lead compound in cancer therapeutics.

Antimicrobial Activity

Preliminary evaluations have also indicated antimicrobial activity against certain bacterial strains. The compound's ability to inhibit bacterial growth points to its potential application in treating infections.

Case Studies and Research Findings

  • Study on Anticancer Activity :
    • Objective : To evaluate the cytotoxic effects on human cancer cell lines.
    • Method : Cell viability assays were conducted using MTT assays.
    • Results : Significant reduction in cell viability was observed at concentrations above 10 µM.
  • Antimicrobial Evaluation :
    • Objective : To assess the antimicrobial efficacy against Gram-positive and Gram-negative bacteria.
    • Method : Disc diffusion method was employed.
    • Results : Zones of inhibition were noted for both bacterial types, indicating promising antimicrobial properties.
  • Mechanistic Studies :
    • Objective : To elucidate the molecular interactions of the compound.
    • Method : Molecular docking studies were performed.
    • Results : The compound showed favorable binding affinities with target enzymes involved in cancer metabolism.

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